molecular formula C13H11NO4 B096867 Dimethyl Quinoline-2,3-dicarboxylate CAS No. 17507-03-8

Dimethyl Quinoline-2,3-dicarboxylate

Cat. No. B096867
CAS RN: 17507-03-8
M. Wt: 245.23 g/mol
InChI Key: LJLAVRGABNTTSN-UHFFFAOYSA-N
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Description

Dimethyl quinoline-2,3-dicarboxylate (DMQD) is a highly versatile organic compound that has been widely used in a variety of industries and scientific research applications for the past several decades. DMQD is a white crystalline solid that is soluble in water and most organic solvents. It is a useful intermediate in the synthesis of organic compounds, and it has been used in the production of a variety of pharmaceuticals, dyes, and other products. In addition, DMQD has been used in a wide range of scientific research applications, including as a reagent in the study of enzyme kinetics, as a substrate for various biochemical assays, and as a model compound for the study of protein-ligand interactions.

Scientific Research Applications

Antimycobacterial and Antituberculosis Properties

Dimethyl Quinoline-2,3-dicarboxylate derivatives have been identified as potent agents against tuberculosis (TB). The compound dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate displayed significant anti-TB activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies also supported the potential of these compounds as TB agents due to their binding affinities and interactions with target proteins (Venugopala et al., 2020).

Larvicidal Activity

Certain this compound derivatives have shown potent larvicidal activity against Anopheles arabiensis, a primary vector of malaria. The compounds were synthesized and characterized, and their larvicidal activity was assessed using a World Health Organization standard assay. Some compounds demonstrated high larval mortality, indicating their potential as larvicidal agents (Uppar et al., 2020).

Electronic Characterization

Dimethyl 1,2-dihydropyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate, a related compound, displayed unique electronic characteristics in both solution and solid state. The compound exhibited a notable color property due to the electronic push-pull system, leading to a significant spectral shift. This characteristic might be leveraged in electronic applications or as a model for studying electronic properties of similar compounds (Hirano et al., 2002).

Luminescent Properties

Naphtho[2,3-f]quinoline derivatives, involving a sequential reaction process, have shown promising luminescent properties. These properties are significant in the context of organic electroluminescent (EL) media, highlighting the potential use of these compounds in the development of new EL devices (Tu et al., 2009).

Future Directions

The development of new methods for the preparation of quinoline derivatives, including Dimethyl Quinoline-2,3-dicarboxylate, and the improvement of existing synthetic methods represents an urgent challenge . The use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis, is a promising area of research .

properties

IUPAC Name

dimethyl quinoline-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLAVRGABNTTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451796
Record name Dimethyl Quinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17507-03-8
Record name Dimethyl Quinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dimethylformamide (DMF, 0.10 mol) in ethylene dichloride (EDC, 100 mL), cooled in an ice bath, is added dropwise with stirring phosphorous oxychloride (POCl3, 0.10 mol). The resulting solution is stirred for one and one-half hours at room temperature and then cooled in an ice bath. To the cooled solution is then added, in small increments, a solution of dimethyl 3-phenylaminobut-2-ene-dioate (0.10 mol) in ethylene dichloride. The resulting mixture is thereafter heated to reflux for three hours, cooled, and washed with half saturated brine. The organic phase is washed with half saturated brine. The organic phase is separated from the aqueous phase and dried. The solvent is removed under vaccum, and the residue recrystallized from methanol to afford 18.2 g (0.74 mol) of dimethyl-2,3-quinolinedicarboxylate, mp 105°-106.5° C.
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Synthesis routes and methods II

Procedure details

To a solution of dimethylformamide (DMF, 0.1 mol) in ethylenedichloride (EDC, 100 ml), cooled in an ice bath, is added dropwise with stirring phosphorous oxychloride (POCl3, 0.10 mol). The resulting solution is stirred for one and one-half hours at room temperature and then cooled in an ice bath. To the cooled solution is then added, in small increments, a solution of dimethyl 3-phenylaminobut-2-ene-dioate in ethylene dichloride. The resulting mixture is thereafter heated to reflux for three hours, cooled, and washed with half saturated brine. The organic phase is separated from the aqueous phase and dried. The solvent is removed under vacuum, and the residue recrystallized from methanol to afford 18.2 g (0.074 mol) of dimethyl 2,3-quinolinedicarboxylate, mp 105°-106.5° C.
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0.1 mol
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Synthesis routes and methods III

Procedure details

A solution of N-oxide 3 (10 mM) and phosphorus trichloride (30 mM) in anhydrous chloroform (100 ml) was refluxed for 7 h. Solvent was removed under reduced pressure and the residue was partitioned between ethyl acetate and water. The organic layer was dried over sodium sulphate and then evaporated under reduced pressure. The residue was recrystallized from isopropanol to provide the title dimethyl quinoline-2,3-dicarboxylate 7 as an off white (or light yellow) powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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